molecular formula C6H9BrN2 B13620066 4-(bromomethyl)-3-ethyl-1H-pyrazole

4-(bromomethyl)-3-ethyl-1H-pyrazole

Cat. No.: B13620066
M. Wt: 189.05 g/mol
InChI Key: HFKCCASQNIRZAF-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-ethyl-1H-pyrazole is a brominated pyrazole derivative with the molecular formula C₆H₉BrN₂ (molecular weight: 189.06 g/mol). Its structure features a pyrazole ring substituted with a bromomethyl (-CH₂Br) group at position 4 and an ethyl (-CH₂CH₃) group at position 2. This compound is of interest in synthetic organic chemistry due to the reactivity of the bromomethyl group, which facilitates nucleophilic substitution reactions for further functionalization .

The bromine atom and alkyl substituents in this compound may enhance lipophilicity and influence binding interactions in biological systems.

Properties

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

IUPAC Name

4-(bromomethyl)-5-ethyl-1H-pyrazole

InChI

InChI=1S/C6H9BrN2/c1-2-6-5(3-7)4-8-9-6/h4H,2-3H2,1H3,(H,8,9)

InChI Key

HFKCCASQNIRZAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NN1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-3-ethyl-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in a solvent such as carbon tetrachloride or dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This approach ensures consistent product quality and higher yields. The use of N-bromosuccinimide as a brominating agent is common in these methods .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-ethyl-1H-pyrazole undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is 3-ethyl-1H-pyrazole.

Scientific Research Applications

4-(Bromomethyl)-3-ethyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-3-ethyl-1H-pyrazole involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophilic sites in target molecules. This reactivity allows the compound to modify the structure and function of biomolecules, making it useful in biochemical and medicinal applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key pyrazole-based brominated compounds and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Key Analytical Data
4-(Bromomethyl)-3-ethyl-1H-pyrazole C₆H₉BrN₂ 189.06 Bromomethyl (C4), Ethyl (C3) Inferred halogenation/alkylation Not explicitly reported
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.20) C₁₂H₁₁Br₂N₂O 386.94 Bromo (C4), Bromomethyl (C5), Methyl (N1) Procedure A4 (halogenation/coupling) LC/MS: m/z 317 [M+H]⁺
4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole C₁₁H₁₁BrN₂ 255.12 Bromomethyl (C4), Methyl (N1), Phenyl (C3) Commercial synthesis (suppliers listed) Purity: 96–98%
5-Amino-1-(2-bromopropanoyl)-3-phenyl-1H-pyrazole-4-carbonitrile (3e) C₁₄H₁₂BrN₃O 318.17 Bromopropanoyl (N1), Phenyl (C3), Cyano (C4) Substitution of pyrazole precursor ¹H NMR: δ 1.77 (d), 5.63 (q); m/z 317.1 [M-H]⁻
4-Bromo-1-ethyl-1H-pyrazol-3-amine C₅H₈BrN₃ 190.05 Bromo (C4), Ethyl (N1), Amine (C3) Not specified CAS: 1006481-44-2

Analytical and Spectroscopic Data

  • Mass Spectrometry : Brominated pyrazoles exhibit characteristic isotopic patterns due to bromine (e.g., m/z 317/319 for compound 3e ). Example 5.20 shows a base peak at m/z 317 ([M+H]⁺), consistent with its molecular weight.
  • ¹H NMR : Substituents like ethyl or phenyl groups produce distinct splitting patterns. For instance, compound 3e displays a quartet (δ 5.63) for the CHCH₃ group and aromatic proton signals (δ 7.41–7.91).

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